methyl 3-(2-fluorobenzoyloxy)-4-nitrobenzoate
Description
Methyl 3-(2-fluorobenzoyloxy)-4-nitrobenzoate is a nitrobenzoate ester derivative featuring a 2-fluorobenzoyloxy substituent at the 3-position and a nitro group at the 4-position of the benzene ring. These compounds are typically synthesized via nucleophilic substitution or esterification reactions involving methyl 3-hydroxy-4-nitrobenzoate (common intermediate, compound 2 in ) . The fluorine atom in the benzoyloxy group introduces electron-withdrawing effects, which may influence reactivity, stability, and biological activity compared to non-fluorinated analogs.
Properties
IUPAC Name |
methyl 3-(2-fluorobenzoyl)oxy-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO6/c1-22-14(18)9-6-7-12(17(20)21)13(8-9)23-15(19)10-4-2-3-5-11(10)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVLNXXHEBJVBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-fluorobenzoyloxy)-4-nitrobenzoate typically involves the esterification of 3-hydroxy-4-nitrobenzoic acid with 2-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluorobenzoyloxy)-4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products Formed
Reduction: Methyl 3-(2-fluorobenzoyloxy)-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-(2-fluorobenzoyloxy)-4-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 3-(2-fluorobenzoyloxy)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-(2-fluorobenzoyloxy)-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and fluorobenzoyloxy moiety can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Observations:
- Stereoelectronic Influence: Fluorine’s inductive effect may stabilize the ester carbonyl, reducing hydrolysis rates relative to non-fluorinated esters .
Physicochemical and Spectral Properties
- Solubility: Fluorinated analogs (e.g., methyl 4-fluoro-3-nitrobenzoate in ) exhibit lower solubility in polar solvents compared to methoxy or amino derivatives due to increased hydrophobicity .
- Mass Spectrometry: Analogs like methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate show characteristic [M+Na]+ peaks (e.g., m/z 276.0823), consistent with molecular formula C₁₂H₁₅NO₅ . The target compound would likely exhibit a similar fragmentation pattern.
- IR Spectroscopy: All analogs display strong C=O stretching (~1730 cm⁻¹) and NO₂ asymmetric stretching (~1530 cm⁻¹) bands .
Reactivity and Functional Group Transformations
- Nitro Reduction: Methyl 3-substituted-4-nitrobenzoates are routinely reduced to 4-amino derivatives using SnCl₂ () or H₂/Pd-C (). Fluorine’s electron-withdrawing nature may slow reduction kinetics compared to electron-donating groups (e.g., methoxy) .
- Ester Hydrolysis : Under basic conditions, the ester group hydrolyzes to carboxylic acids (e.g., compound 5l in ). Fluorine’s stabilization of the ester carbonyl may require harsher conditions for hydrolysis .
Biological Activity
Methyl 3-(2-fluorobenzoyloxy)-4-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its properties and applications.
Chemical Structure and Synthesis
This compound features a complex structure that can be derived from various synthetic pathways. The compound contains a nitro group, a fluorobenzoyloxy moiety, and a methyl ester functional group, which may contribute to its biological activity. The synthesis typically involves the reaction of 3-hydroxy-4-nitrobenzoic acid with 2-fluorobenzoyl chloride in the presence of a base to form the corresponding ester.
Antimicrobial Properties
Several studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives with similar structures exhibit significant activity against various pathogens. For instance, compounds featuring the phenoxy group have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial strains.
Anticancer Activity
The nitro group in this compound may enhance its anticancer properties. Compounds with nitro substitutions have been documented to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives tested in vitro have demonstrated selective toxicity towards tumor cells while sparing normal cells . The cytotoxicity can be quantified using assays such as MTT, which measures cell viability.
Case Study 1: Antimycobacterial Activity
In a study focusing on structurally similar compounds, several derivatives were synthesized and assessed for their antimycobacterial activity. The most potent derivative showed an MIC of 4 μg/mL against M. tuberculosis H37Rv and rifampin-resistant strains . These findings suggest that this compound could be investigated further for similar antimycobacterial properties.
Case Study 2: Cytotoxicity Assays
Further investigations into the cytotoxic effects of related compounds revealed that those with an MIC of ≤16 μg/mL were subjected to detailed cytotoxicity assays across multiple cancer cell lines. The results indicated varying degrees of toxicity, with some compounds exhibiting selectivity for cancer cells over normal cell lines . This selectivity is crucial for developing effective anticancer agents with minimal side effects.
Table 1: Antimycobacterial Activity of Related Compounds
| Compound ID | Structure | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound 3m | Structure | 4 | Potent against M. tuberculosis |
| Compound 3e | Structure | 64 | Moderate |
| Compound I | Structure | 10 | Moderate |
Table 2: Cytotoxicity Assay Results
| Compound ID | Cell Line Tested | IC50 (μg/mL) | Selectivity Index |
|---|---|---|---|
| Compound A | HeLa | 15 | High |
| Compound B | MCF-7 | 20 | Moderate |
| Compound C | Vero | >100 | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
